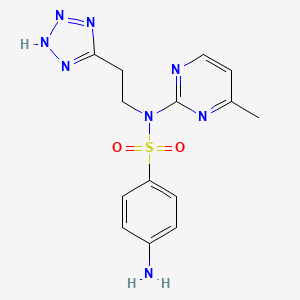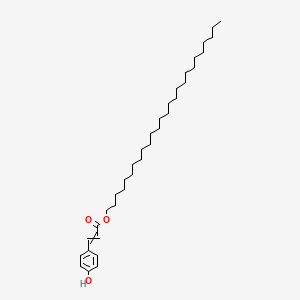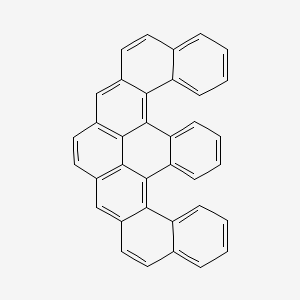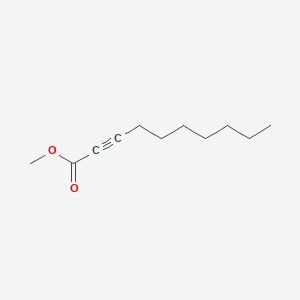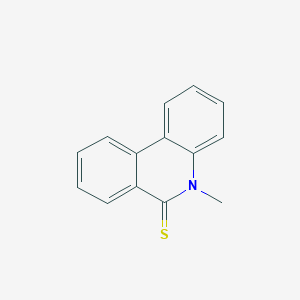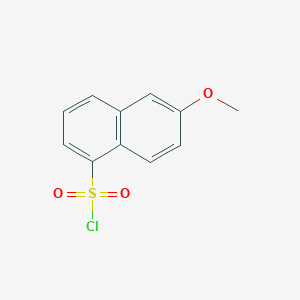
6-Methoxynaphthalene-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxynaphthalene-1-sulfonyl chloride is an organic compound with the molecular formula C11H9ClO3S. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a methoxy group (-OCH3) and a sulfonyl chloride group (-SO2Cl) attached to the naphthalene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
6-Methoxynaphthalene-1-sulfonyl chloride can be synthesized through the sulfonation of 6-methoxynaphthalene followed by chlorination. The process involves the following steps:
Sulfonation: 6-Methoxynaphthalene is treated with sulfuric acid (H2SO4) to introduce the sulfonic acid group (-SO3H) at the desired position on the naphthalene ring.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6-Methoxynaphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonyl chloride group can act as an electrophile, allowing the compound to participate in electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The sulfonyl chloride group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include Lewis acids such as aluminum chloride (AlCl3) and iron(III) chloride (FeCl3). The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used to replace the sulfonyl chloride group. The reactions are often conducted in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed
Electrophilic Aromatic Substitution: Products include various substituted naphthalenes depending on the nature of the electrophile used.
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used.
科学的研究の応用
6-Methoxynaphthalene-1-sulfonyl chloride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the preparation of various derivatives.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
作用機序
The mechanism of action of 6-methoxynaphthalene-1-sulfonyl chloride involves its reactivity as an electrophile and a leaving group. The sulfonyl chloride group can undergo nucleophilic attack, leading to the formation of various products. The methoxy group on the naphthalene ring can also influence the reactivity and selectivity of the compound in different reactions .
類似化合物との比較
Similar Compounds
- 6-Methoxynaphthalene-2-sulfonyl chloride
- 6-Chloro-2-naphthyl sulfonyl chloride
- 2-Chloroquinoline-6-sulfonyl chloride
- 1,4-Benzodioxan-6-sulfonyl chloride
Uniqueness
6-Methoxynaphthalene-1-sulfonyl chloride is unique due to the specific positioning of the methoxy and sulfonyl chloride groups on the naphthalene ring. This positioning can influence the compound’s reactivity and the types of reactions it can undergo. Compared to similar compounds, it may offer different selectivity and reactivity profiles, making it valuable for specific synthetic applications .
特性
CAS番号 |
66413-57-8 |
|---|---|
分子式 |
C11H9ClO3S |
分子量 |
256.71 g/mol |
IUPAC名 |
6-methoxynaphthalene-1-sulfonyl chloride |
InChI |
InChI=1S/C11H9ClO3S/c1-15-9-5-6-10-8(7-9)3-2-4-11(10)16(12,13)14/h2-7H,1H3 |
InChIキー |
ULSRQHHKBMOAOV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C(=CC=C2)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


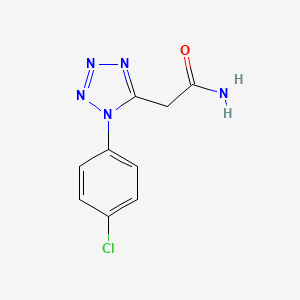

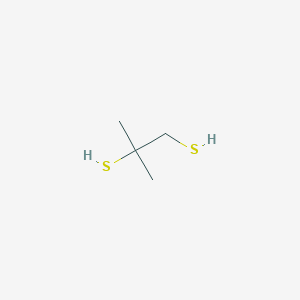
![N-{1-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-2-ylidene}hydroxylamine](/img/structure/B14474955.png)
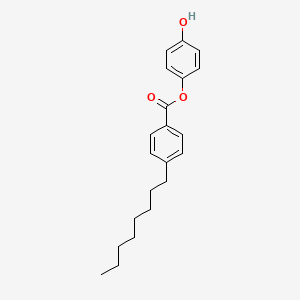
![Phenyl[triamino(bromo)-lambda~5~-phosphanyl]methanone](/img/structure/B14474964.png)

